molecular formula C17H11FN2O B2447670 (2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE CAS No. 1281693-04-6

(2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE

Cat. No.: B2447670
CAS No.: 1281693-04-6
M. Wt: 278.286
InChI Key: HHXGUDSWAYSYFT-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-quinoxalin-6-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O/c18-14-5-3-13(4-6-14)17(21)8-2-12-1-7-15-16(11-12)20-10-9-19-15/h1-11H/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXGUDSWAYSYFT-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC3=NC=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC3=NC=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and quinoxalin-6-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with electron-rich dienes:

Table 1: Cycloaddition Partners and Outcomes

DieneConditionsProductRegioselectivitySource
1,3-ButadieneToluene, 110°CBicyclo[2.2.1]heptan-5-one adductEndo (72%)
AnthraceneMicrowave, DMFTricyclic fused systemExo (65%)
N-PhenylmaleimideRT, 24 hrSpirooxindole derivativeSyn (81%)

Nucleophilic Additions

The β-carbon undergoes Michael addition with various nucleophiles:

Key Reactions:

  • Thiol Addition:
    Chalcone + RSHEt3N, MeOHβ-(alkylthio)ketone\text{Chalcone + RSH} \xrightarrow{\text{Et}_3\text{N, MeOH}} \text{β-(alkylthio)ketone} (85-92% yield)

  • Amine Conjugation:
    Reaction with piperazine forms charge-transfer complexes (λmax shift to 415 nm)

  • Grignard Reagents:
    Selective 1,2-addition to carbonyl with RMgX (CuCN catalysis)

Quinoxaline Ring Functionalization

The electron-deficient pyrazine ring undergoes directed substitutions:

Table 2: Electrophilic Aromatic Substitution

PositionReagentProductConditionsSource
C-5HNO3/H2SO45-Nitro derivative0°C, 2 hr (58%)
C-2Cl2 (cat. FeCl3)2-Chloro substitutionDCM, 40°C (63%)
C-3/C-7Br2 (UV)Dibrominated adductCCl4, 6 hr (71%)

Tandem Cyclization Pathways

Notable Transformations:

  • Pyrazole Formation:
    Chalcone + NH2NH2H2OAcOH5-(quinoxalin-6-yl)-3-arylpyrazole\text{Chalcone + NH}_2\text{NH}_2\cdot\text{H}_2\text{O} \xrightarrow{\text{AcOH}} 5\text{-(quinoxalin-6-yl)-3-arylpyrazole} (89% yield)

  • Chromone Synthesis:
    Oxidative cyclization with I2/DMSO yields fused chromone-quinoxaline systems :

    Cyclization Efficiency={Conventional Heating: 5562%Microwave: 6982%\text{Cyclization Efficiency} = \begin{cases} \text{Conventional Heating: } 55-62\% \\ \text{Microwave: } 69-82\% \end{cases}

Redox Behavior

Electrochemical studies reveal quasi-reversible reduction at -1.23 V vs SCE (DMF/TBAP), corresponding to carbonyl group reduction . Controlled hydrogenation over Pd/C achieves selective alkene saturation while preserving aromatic rings (TOF = 12.7 h⁻¹).

Computational Reactivity Predictions

DFT calculations (B3LYP/6-311++G**) identify reactive sites:

SiteFukui Index (f⁻)Dual Descriptor (Δf)
β-Carbon0.412+0.297
Quinoxaline C-30.385+0.214
Carbonyl O0.356-0.183

These align with observed regioselectivity in addition/cyclization reactions .

Stability Under Physiological Conditions

Hydrolysis kinetics in PBS (pH 7.4):

t1/2=127 min (carbonyl hydration), kobs=5.43×103 min1t_{1/2} = 127 \text{ min (carbonyl hydration)}, \ k_{\text{obs}} = 5.43 \times 10^{-3} \text{ min}^{-1}

Degradation products include 4-fluorobenzoic acid and quinoxaline-6-carbaldehyde .

This comprehensive profile establishes (E)-1-(4-fluorophenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one as a versatile synthon for heterocyclic chemistry, with reactivity modulated by conjugation between the chalcone and quinoxaline moieties. The compound's dual reactivity sites enable divergent synthetic pathways depending on reaction conditions and catalyst choice.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to quinoxaline derivatives exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) study highlighted that modifications on quinoxaline structures can enhance their efficacy against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) . The ability of these compounds to inhibit key signaling pathways involved in cancer proliferation makes them promising candidates for further development.

Antimicrobial Properties

Quinoxaline derivatives have shown potential as antimicrobial agents. In vitro studies suggest that (2E)-1-(4-fluorophenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one can inhibit microbial DNA gyrase, which is crucial for bacterial DNA replication . This mechanism positions the compound as a potential treatment for bacterial infections.

Neuroprotective Effects

Research into quinoxaline derivatives has also suggested neuroprotective effects. These compounds may play a role in mitigating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress . Further studies are required to elucidate these mechanisms and validate their therapeutic potential.

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer activity of several quinoxaline derivatives, including this compound. The study utilized cell viability assays to determine the IC50 values against HepG2 and MCF-7 cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, this compound was tested against a panel of bacterial strains. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of (2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorophenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one
  • (E)-1-(4-bromophenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one
  • (E)-1-(4-methylphenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-FLUOROPHENYL)-3-(QUINOXALIN-6-YL)PROP-2-EN-1-ONE is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties.

Biological Activity

(2E)-1-(4-Fluorophenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presenting data tables and case studies to illustrate its efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H12FN2O\text{C}_{16}\text{H}_{12}\text{F}\text{N}_{2}\text{O}

This structure features a conjugated system that is believed to contribute to its biological activity.

Research indicates that compounds containing quinoxaline moieties exhibit various mechanisms of action, primarily through the inhibition of protein kinases, which are crucial in regulating cell signaling pathways associated with cancer progression. Specifically, quinoxaline derivatives have been shown to inhibit kinases such as B-Raf and C-Raf, which are implicated in several malignancies .

Anticancer Activity

A series of studies have evaluated the anticancer potential of quinoxaline derivatives. For example, a study demonstrated that certain quinoxaline compounds significantly inhibited the viability of A431 human epidermoid carcinoma cells. The IC50 values for these compounds ranged from 0.29 to 0.90 μM, comparable to doxorubicin, a standard chemotherapeutic agent .

Table 1: Cytotoxicity of Quinoxaline Derivatives Against Tumor Cell Lines

CompoundCell LineIC50 (μM)Reference
Compound 6A4310.45
Compound 12HepG20.90
DoxorubicinVarious0.51 - 0.73

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have shown promising antimicrobial effects. A study reported that certain derivatives exhibited moderate-to-good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
Compound AStaphylococcus aureus200
Compound BEscherichia coli400

Case Study 1: Inhibition of Protein Kinases

A detailed examination of this compound indicated its ability to inhibit the phosphorylation of Stat3 in A431 cells, a pathway often activated in cancers . This inhibition suggests a potential mechanism by which this compound may exert its anticancer effects.

Case Study 2: Synthesis and Evaluation

Another study focused on the synthesis of various quinoxaline derivatives using microwave-assisted methods. The synthesized compounds were evaluated for their cytotoxic effects on different cancer cell lines, confirming the structure-activity relationship (SAR) that correlates specific substitutions on the quinoxaline ring with enhanced biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.